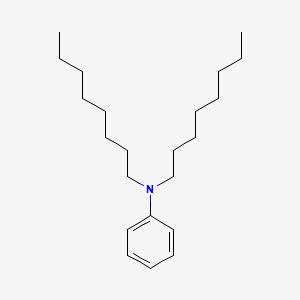N,N-Dioctylaniline
CAS No.: 3007-75-8
Cat. No.: VC3768521
Molecular Formula: C22H39N
Molecular Weight: 317.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3007-75-8 |
|---|---|
| Molecular Formula | C22H39N |
| Molecular Weight | 317.6 g/mol |
| IUPAC Name | N,N-dioctylaniline |
| Standard InChI | InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
| Standard InChI Key | PTRSTXBRQVXIEW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
N,N-Dioctylaniline belongs to the family of N,N-dialkylanilines, featuring a phenyl ring bonded to a nitrogen atom that bears two octyl (C8H17) chains. The molecular formula is C22H39N, significantly larger than its shorter-chain analog N,N-dimethylaniline (C8H11N).
Physical Characteristics
By examining the properties of other N,N-dialkylanilines, we can infer several physical characteristics of N,N-dioctylaniline:
| Property | Expected Value | Comparison to N,N-Dimethylaniline |
|---|---|---|
| Physical State | Oily liquid at room temperature | Similar to N,N-dimethylaniline but with higher viscosity |
| Color | Likely pale yellow to colorless when pure | N,N-dimethylaniline is colorless when pure, yellow in commercial form |
| Odor | Likely amine-like | N,N-dimethylaniline has an amine-like odor |
| Water Solubility | Significantly lower than N,N-dimethylaniline | N,N-dimethylaniline: 1.2-2 g/L at 20°C |
| Boiling Point | Significantly higher than 194°C | N,N-dimethylaniline: 194°C |
| Density | Likely less than water but higher than N,N-dimethylaniline | N,N-dimethylaniline: 0.956 g/mL |
The presence of the long octyl chains would significantly decrease water solubility and increase the boiling point compared to shorter-chain analogs. The compound would likely exhibit greater lipophilicity and decreased volatility.
Synthesis Methods
Alkylation of Aniline
The most probable synthetic route for N,N-dioctylaniline would involve the alkylation of aniline with octyl halides or alcohols. This would follow similar principles to the synthesis of N,N-dimethylaniline, which is produced by alkylation of aniline with methanol in the presence of an acid catalyst .
Chemical Reactivity
General Reactivity Patterns
N,N-Dioctylaniline would likely exhibit reactivity patterns similar to other tertiary aromatic amines, though modified by the steric hindrance and electronic effects of the octyl chains:
-
Basic properties: Would function as a weak base, though less basic than aliphatic amines
-
Nucleophilicity: The nitrogen would act as a nucleophile, though hindered by the bulky octyl groups
-
Electrophilic aromatic substitution: The ring would be activated toward electrophilic attack, particularly at the para position
Industrial Applications and Uses
Research Applications
N,N-Dioctylaniline might find applications in research contexts:
-
Model compound for studying the effects of alkyl chain length on amine reactivity
-
Component in specialized membrane systems
-
Ligand in coordination chemistry
Environmental Considerations
Environmental Fate
The environmental behavior of N,N-dioctylaniline would be influenced by:
-
Low water solubility: Likely to partition into sediments and organic matter in aquatic environments
-
Biodegradability: The long alkyl chains may be susceptible to microbial degradation, though the tertiary amine structure might resist complete mineralization
-
Bioaccumulation potential: The lipophilic nature suggests potential for bioaccumulation in aquatic organisms
Research Status and Future Directions
Future Research Directions
Potential areas for future investigation include:
-
Comprehensive characterization of physical and chemical properties
-
Exploration of novel synthetic routes with improved yields and selectivity
-
Investigation of catalytic applications
-
Detailed toxicological and environmental fate studies
-
Structure-activity relationship studies comparing various chain-length dialkylanilines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume